molecular formula C5H10N2O2 B2624741 (R)-6-(hydroxymethyl)piperazin-2-one CAS No. 205993-33-5

(R)-6-(hydroxymethyl)piperazin-2-one

Cat. No.: B2624741
CAS No.: 205993-33-5
M. Wt: 130.147
InChI Key: AOUYCCFUYHPVGG-SCSAIBSYSA-N
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Description

(R)-6-(Hydroxymethyl)piperazin-2-one (CAS 205993-33-5) is a chiral piperazin-2-one derivative of high interest in medicinal chemistry and pharmaceutical research. It has a molecular formula of C5H10N2O2 and a molecular weight of 130.15 g/mol . The compound is characterized by a piperazine ring—a six-membered heterocycle containing two nitrogen atoms—which is a fundamental scaffold in many approved drugs and bioactive molecules . The specific (R)-enantiomer with its hydroxymethyl functional group is a valuable building block for the synthesis of more complex, stereospecific molecules. Piperazine-based structures are recognized as key pharmacophores, and research indicates that integrating such cores into a single molecular framework can enhance biological activity . Recent scientific investigations have highlighted the application of closely related (R)-hydroxymethyl chiral centers in the development of potent and selective agonists for central nervous system (CNS) targets, such as the orphan receptor GPR88, a promising target for psychiatric and neurodegenerative disorders . In these contexts, the specific stereochemistry has been shown to be essential for high agonist activity, underscoring the importance of enantiomerically pure intermediates like this compound for structure-activity relationship (SAR) studies and lead optimization in drug discovery campaigns . This product is intended for research and development use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R)-6-(hydroxymethyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-3-4-1-6-2-5(9)7-4/h4,6,8H,1-3H2,(H,7,9)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUYCCFUYHPVGG-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)CN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205993-33-5
Record name (6R)-6-(hydroxymethyl)piperazin-2-one
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Stereoselective Synthesis and Advanced Methodologies for R 6 Hydroxymethyl Piperazin 2 One

Chiral Pool Approaches to (R)-6-(hydroxymethyl)piperazin-2-one Synthesis

The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov This method allows for the transfer of chirality from the starting material to the target molecule, establishing key stereocenters effectively. Naturally occurring molecules such as amino acids and carbohydrates are common chiral precursors. nih.gov

Utilization of L-Aspartic Acid as a Chiral Precursor

L-Aspartic acid, an abundant and inexpensive amino acid, serves as a versatile chiral building block for the synthesis of various complex molecules. Its inherent chirality and functional groups (two carboxylic acids and one amino group) can be strategically manipulated to construct intricate molecular architectures. For instance, a synthetic route starting from an L-aspartic acid-derived aldehyde can be elaborated through conventional steps like Horner-Wadsworth-Emmons olefination, reduction, and oxidation to yield functionalized amino acid derivatives. d-nb.info This general strategy highlights the utility of L-aspartic acid in preparing enantiomerically pure compounds, a principle applicable to the synthesis of chiral heterocyclic systems like piperazin-2-ones.

Derivation from (2S)-Piperazine-2-carboxylic Acid

A practical and scalable pathway to access differentially protected 2-(hydroxymethyl)piperazines begins with the commercially available and optically active (2S)-piperazine-2-carboxylic acid dihydrochloride. researchgate.net This approach provides valuable synthetic intermediates that are useful for creating biologically active compounds and for the construction of combinatorial libraries. researchgate.net The synthesis involves the reduction of the carboxylic acid moiety to a hydroxymethyl group. For example, L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate can be reduced using lithium aluminum hydride in tetrahydrofuran (B95107) to yield (R)-1-N-Boc-2-(hydroxymethyl)piperazine. chemicalbook.com This transformation efficiently converts the chiral carboxylic acid precursor into the desired hydroxymethyl derivative while retaining the stereochemical integrity.

Application of Other Naturally Occurring Chiral Building Blocks

Beyond amino acids, other natural products are effective chiral precursors. A notable example is the synthesis of this compound in its optically pure form starting from D-glucosamine hydrochloride. researchgate.net D-glucosamine is an abundant and economical source of chirality, making it an attractive starting material for complex synthesis. researchgate.net The inherent stereochemistry of D-glucosamine can be leveraged to control the stereochemical outcome of the final piperazin-2-one (B30754) product.

Asymmetric Catalytic Synthesis of Chiral Piperazin-2-ones and their Precursors

While chiral pool synthesis is effective, the development of asymmetric catalytic methods offers a more flexible and often more efficient route to chiral molecules. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate.

Organocatalytic Asymmetric α-Amination Strategies

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. A one-pot, three-step cascade reaction has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones, achieving high yields and excellent enantioselectivities (up to 99% ee). nih.govacs.org This sequence involves a quinine-derived urea-catalyzed Knoevenagel reaction, followed by an asymmetric epoxidation, and culminates in a domino ring-opening cyclization (DROC). nih.gov The process is highly versatile and has been applied to the synthesis of key intermediates for pharmaceuticals like the antiemetic drug Aprepitant. nih.gov

Table 1: One-Pot Enantioselective Organocatalytic Synthesis of Piperazin-2-ones
EntryAldehydeYield (%)ee (%)
14-FC₆H₄CHO6578
24-ClC₆H₄CHO6075
34-BrC₆H₄CHO5574
42-Naphthyl-CHO6880
5PhCH=CHCHO5085
6Cyclohexanecarboxaldehyde4590
Data sourced from a representative organocatalytic synthesis study. nih.gov

Palladium-Catalyzed Asymmetric Hydrogenation Routes to Chiral Piperazin-2-ones

Palladium-catalyzed asymmetric hydrogenation is a highly effective method for producing chiral piperazin-2-ones. This strategy typically involves the hydrogenation of pyrazin-2-ol precursors. A variety of 5,6-disubstituted pyrazin-2-ols can be smoothly converted into the corresponding piperazin-2-ones with high yields and enantiomeric excesses ranging from 84–90% ee. The electronic properties and position of substituents on the aromatic ring of the substrate can influence the enantioselectivity of the reaction. This methodology has been shown to be scalable, demonstrating its practical utility for producing these valuable chiral building blocks.

Table 2: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
EntrySubstrateCatalystYield (%)ee (%)
15-phenyl-6-methylpyrazin-2-olPd-complex A9590
25-(4-chlorophenyl)-6-methylpyrazin-2-olPd-complex A9388
35-(3-methoxyphenyl)-6-methylpyrazin-2-olPd-complex A9689
45-cyclohexyl-6-methylpyrazin-2-olPd-complex A9085
Data represents typical results from studies on palladium-catalyzed asymmetric hydrogenation.

Enantioselective Allylic Alkylation Approaches to Substituted Piperazin-2-ones

The catalytic asymmetric allylic alkylation of piperazin-2-ones represents a significant advancement in synthesizing highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. caltech.edunih.gov This method provides a direct pathway to valuable chiral scaffolds that are frequently incorporated into pharmaceuticals. caltech.edu The process typically utilizes a palladium catalyst in conjunction with a chiral ligand to achieve high levels of stereocontrol. caltech.edunih.gov

Researchers have successfully developed an asymmetric palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones that are differentially N-protected. caltech.edunih.govnih.gov This reaction allows for the synthesis of a diverse range of tertiary piperazine-2-ones with good to excellent yields and high enantioselectivities. caltech.edu The use of palladium catalysts derived from [Pd2(pmdba)3] and electron-deficient PHOX ligands has been shown to be effective for this transformation. caltech.edu The reaction is tolerant of various substitutions on the nitrogen atoms as well as at the stereocenter, including fused bicyclic systems found in some natural products. nih.gov

Notably, this methodology is not limited to α-tertiary centers; it has also been successfully applied to the synthesis of α-secondary piperazin-2-ones in modest to excellent yields and with good to excellent enantioselectivities. caltech.edunih.gov An unsubstituted α-secondary ketopiperazine, for instance, can be obtained in excellent yield and enantioselectivity. caltech.edu The resulting chiral piperazin-2-ones are versatile intermediates that can be further modified, for example, by reduction to the corresponding chiral piperazines. nih.gov

The selection of protecting groups on the nitrogen atoms is crucial for achieving high enantioselectivity. Studies have shown that an N1-benzoyl group and an N4-benzyl group are optimal for many substrates. caltech.edu The reaction scope includes piperazin-2-ones bearing various α-substituents, such as alkyl and benzyl (B1604629) groups, demonstrating the versatility of this approach. caltech.edu

Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones Data sourced from studies on α-secondary and α-tertiary ketopiperazines.

EntryN1-Protecting GroupN4-Protecting Groupα-SubstituentYield (%)ee (%)
1BenzoylBenzylAllyl8998
2BenzoylBenzylCrotyl8694
3BenzoylBenzylCinnamyl8597
4BenzoylBenzylH9997
5BenzoylMethylAllyl8959
6BenzoylPhenylAllyl7796

Cyclization Strategies for the Piperazinone Ring Formation

Amide−Epoxide Ring-Opening Cyclization in Ketopiperazine Synthesis

A practical and efficient method for the synthesis of chiral 1-aryl-6-(hydroxymethyl)-2-ketopiperazines involves an intramolecular 6-exo amide-epoxide ring-opening cyclization. acs.orgacs.org This strategy forms the C6-N1 bond of the ketopiperazine ring in high yields and with excellent preservation of enantiomeric purity. acs.org The retrosynthetic analysis for this approach identifies an α-aminoacetamide and a chiral epoxide, such as (S)-epichlorohydrin, as key precursors. acs.org

While the intermolecular opening of epoxides by amides is a known reaction, intramolecular examples are less common, particularly for unactivated epoxides. acs.orgacs.org This cyclization pathway provides a direct route to the core structure of this compound derivatives. acs.org The reaction conditions are critical to success; the use of a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) is effective. acs.orgacs.org These conditions prevent competitive side reactions, such as epoxide ring-opening by hydroxide (B78521) ions, which can occur with other base and solvent systems. acs.org

This methodology is applicable to a variety of N-aryl acetamides, including those with electron-rich substituents. acs.org For substrates bearing electron-withdrawing groups, which can reduce the nucleophilicity of the amide anion and slow the rate of cyclization, specific conditions have been developed to ensure the desired transformation proceeds efficiently. acs.org The operational simplicity and scalability of this amide-epoxide cyclization make it a valuable tool for preparing these important chiral building blocks. acs.orgacs.org

Intramolecular 1,2-Diamination of Olefins for Piperazinone Derivatives

The synthesis of piperazinone derivatives can be achieved through the intermolecular 1,2-diamination of olefins, which serves as a direct and efficient method for constructing dinitrogen heterocycles. researchgate.net A palladium-catalyzed aerobic intermolecular 1,2-diamination of conjugated dienes has been developed for the synthesis of 2-piperazinones. researchgate.net This method utilizes α-amino amide derivatives as the nitrogen source, leading to the desired piperazinone products in good yields and with high regio- and chemoselectivity. researchgate.net While many diamination reactions are limited to urea (B33335) or arylamine derivatives, this approach successfully employs nitrogen sources derived from aliphatic amines, expanding the synthetic utility of this strategy. researchgate.net

One-Pot Cascade Reactions for Stereoselective Piperazinone Synthesis

One-pot cascade reactions provide a highly efficient route to stereoselective piperazinone synthesis by minimizing the need for purification of intermediates, thereby saving time and resources. nih.gov A notable example is a one-pot sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). nih.govacs.org This process starts from commercially available aldehydes and utilizes a quinine-derived urea as an organocatalyst for the stereoselective steps. nih.gov

Another efficient one-pot, three-component strategy has been reported for the synthesis of highly substituted piperazines with excellent stereoselectivity (de, ee >99%). acs.org This method involves the S N 2-type ring-opening of an N-activated aziridine (B145994) by an aniline, followed by a palladium-catalyzed annulation with a propargyl carbonate to form the piperazine (B1678402) product. acs.org Such cascade strategies highlight the power of combining multiple reaction steps into a single operation for the rapid and stereoselective construction of complex heterocyclic scaffolds. nih.govacs.org

Table 2: One-Pot Synthesis of (R)-Piperazin-2-ones via DROC Data from a one-pot Knoevenagel/asymmetric epoxidation/DROC sequence.

EntryAldehyde (R group)Yield (%)ee (%)
14-Cl-C₆H₄8596
24-Br-C₆H₄8295
34-CN-C₆H₄9095
42-Cl-C₆H₄8094
5C₆H₅7592

Reductive Cyclization Methodologies

Reductive cyclization offers another effective strategy for the synthesis of the piperazine core. A one-pot, tandem reductive amination-transamidation-cyclization process has been developed to produce substituted piperazin-2-ones from N-(2-oxoethyl)amides and α-amino esters. acs.orgnih.gov This reaction proceeds through the initial formation of an intermediate via reductive amination, which then undergoes an intramolecular N,N'-acyl transfer and subsequent cyclization to yield the piperazinone product. acs.org The efficiency of the transformation is influenced by the nature of the transferring acyl group, with N-(2-oxoethyl)trifluoroacetamides proving to be particularly versatile synthons that react under mild conditions with minimal racemization. acs.org

Another powerful method involves the catalytic reductive cyclization of dioximes. nih.govmdpi.com This approach begins with the sequential double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine intermediate. nih.govmdpi.com This intermediate then undergoes a stereoselective catalytic reductive cyclization, typically through hydrogenation over a palladium on carbon (Pd/C) catalyst, to furnish the piperazine ring. mdpi.com This methodology is notable for its ability to convert a primary amino group, such as that found in α-amino acids, into a piperazine ring, allowing for significant structural modification of bioactive molecules. nih.govmdpi.com The process often proceeds with high stereoselectivity, yielding predominantly cis-substituted piperazines. mdpi.com

Protecting Group Strategies and Their Influence on Enantioselectivity and Yield in Chiral Piperazinone Synthesis

In the enantioselective synthesis of chiral piperazinones, the choice of protecting groups for the nitrogen atoms is a critical parameter that significantly influences both the yield and the stereochemical outcome of the reaction. caltech.edunih.gov This is particularly evident in methods like the palladium-catalyzed asymmetric allylic alkylation, where the steric and electronic properties of the N-substituents dictate the facial selectivity of the catalyst-substrate complex. caltech.edu

Systematic investigation into the N1 and N4 protecting groups for the asymmetric allylic alkylation of piperazin-2-one substrates revealed that an unsubstituted benzoyl group is an optimal choice for the N1 position, while a benzyl group is preferred for the N4 position. caltech.edu This combination consistently delivered products with high enantiomeric excess. caltech.edu Conversely, employing an sp2-hybridized group at the N4 position, such as a phenyl group, can be detrimental to enantioselectivity in some cases, although good results have still been achieved. caltech.edu The use of a 4-methyl group at N4 also led to a slight decrease in the enantiomeric excess compared to the benzyl group. caltech.edu

Orthogonal protection strategies are essential for the selective functionalization of the piperazine scaffold. researchgate.net For instance, tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, prepared from bis-carbamate protected piperazine-2-carboxylic acids, serve as effective orthogonally protected piperazines. researchgate.net This allows for the selective modification at different positions of the piperazine ring. A synthetic route starting from α-amino acids can yield chiral 2-substituted piperazines that are orthogonally bis-protected, facilitating further synthetic elaboration. rsc.org The careful selection and application of protecting groups are therefore indispensable for achieving high efficiency and stereocontrol in the synthesis of complex chiral piperazinone derivatives. caltech.eduresearchgate.net

Scalability and Industrial Feasibility Considerations for the Synthesis of this compound

The transition of a synthetic route from a laboratory setting to industrial-scale production is a critical step in pharmaceutical development. For this compound, a valuable chiral building block, the scalability and industrial feasibility of its synthesis are paramount. An industrially viable process must be efficient, cost-effective, safe, and environmentally sustainable. Key considerations include the availability of starting materials, the number of synthetic steps, process efficiency, and the potential for automation.

Research has focused on developing efficient and scalable syntheses, often starting from optically active and commercially available precursors to ensure stereochemical purity and reduce costs. nih.gov One notable approach begins with (2S)-piperazine-2-carboxylic acid dihydrochloride, a readily available starting material, which is a significant advantage for large-scale production. nih.gov

Automation represents another critical factor in ensuring the industrial feasibility of a synthetic process. An efficient method for synthesizing substituted 5-(hydroxymethyl)piperazin-2-ones has been established utilizing an automated synthesizer. researchgate.net This approach, using chiral α-bromocarboxylic acids and Garner's aldehyde as building blocks, demonstrates how automation can enhance safety and control over reaction parameters, which is crucial for consistent large-scale manufacturing. researchgate.net

The choice of reagents and reaction conditions is also vital. Industrial processes often favor catalytic methods, such as catalytic hydrogenation, due to their efficiency and reduced waste. Patents related to similar piperazin-2-one derivatives describe hydrogenation reactions on a significant scale (e.g., 700g), employing catalysts like Platinum on carbon (Pt/C) under controlled pressure and temperature, illustrating typical industrial parameters. google.com The selection of solvents, reaction temperatures (often between 0°C and 150°C), and hydrogen pressures (from 1 to 100 bar) are all optimized to ensure safety, efficiency, and high yield on a large scale. google.com

Below is a table summarizing key parameters for an industrial-scale hydrogenation step, as adapted from processes for related compounds.

ParameterValue/ConditionSignificance in Scalability
Starting Material ScaleUp to 700 gDemonstrates applicability beyond bench-scale.
Catalyst5% Platinum on Carbon (Pt/C)Efficient, well-established industrial catalyst. Catalyst loading and recovery are key economic factors.
SolventTetrahydrofuran (THF)Common industrial solvent; recovery and recycling are important for cost and environmental impact.
Temperature35°CMild conditions reduce energy costs and minimize side reactions.
Hydrogen Pressure4 barModerate pressure is manageable in standard industrial reactors, ensuring safety.
Reaction Time2.5 - 6 hoursRelatively short reaction times increase reactor throughput.

A comparative analysis of different synthetic strategies highlights the trade-offs considered when selecting a route for industrial production.

Synthetic StrategyAdvantages for ScalabilityPotential Challenges
Linear Synthesis from Chiral PrecursorsStereochemical control from the start (e.g., using (2S)-piperazine-2-carboxylic acid). nih.govPotentially longer route, cumulative yield loss.
One-Pot/Cascade ReactionsFewer unit operations, reduced waste, higher throughput, improved process economics. acs.orgthieme.deComplex optimization, potential for competing side reactions.
Automated SynthesisHigh consistency, improved safety for hazardous reagents, precise control over parameters. researchgate.netRequires initial capital investment in specialized equipment.

Chemical Reactivity and Derivatization of R 6 Hydroxymethyl Piperazin 2 One

Functional Group Transformations of the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group is a key site for derivatization, allowing for the introduction of a wide array of functional groups through standard organic transformations. These reactions are typically performed after protecting the more reactive nitrogen atoms to prevent side reactions.

Common transformations include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidant and reaction conditions determines the final product. For instance, mild conditions using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would yield the corresponding aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO4) or Jones reagent would produce the carboxylic acid. This transformation converts the hydroxymethylpiperazinone into a chiral amino acid analog.

Esterification and Etherification: The hydroxyl group readily undergoes esterification with acyl chlorides or carboxylic acids (under Fischer or Steglich conditions) and etherification with alkyl halides (Williamson ether synthesis) to introduce a variety of substituents. These reactions are fundamental for modifying the steric and electronic properties of the side chain.

Conversion to Halides: The alcohol can be converted into an alkyl halide (e.g., using SOCl2 for a chloride or PBr3 for a bromide), which then serves as an electrophilic handle for subsequent nucleophilic substitution reactions, further expanding the synthetic utility of the scaffold.

Table 1: Representative Transformations of the Hydroxymethyl Group
Reaction TypeReagentsProduct Functional GroupSignificance
Oxidation (mild)PCC, DMP, SwernAldehyde (-CHO)Enables reductive amination, Wittig reactions
Oxidation (strong)KMnO4, Jones reagentCarboxylic Acid (-COOH)Forms a chiral piperazine-2-carboxylic acid derivative
EsterificationAcyl chloride, Carboxylic acid + DCCEster (-OC(O)R)Modifies lipophilicity; can act as a prodrug moiety
EtherificationNaH, Alkyl halide (RX)Ether (-OR)Introduces stable, non-hydrolyzable side chains
HalogenationSOCl2, PBr3Alkyl Halide (-CH2X)Creates an electrophilic site for SN2 reactions

Reactions Involving the Piperazinone Nitrogen Atoms (N-alkylation, N-protection)

The piperazinone ring contains two nitrogen atoms with different reactivity profiles. The N4 nitrogen is a secondary amine, making it more nucleophilic and basic than the N1 nitrogen, which is a less reactive amide. This difference allows for selective functionalization.

N4-Position Reactions: The secondary amine at N4 is the most reactive site for both N-alkylation and N-protection.

N-Protection: Due to its reactivity, the N4 amine is often protected before carrying out modifications at other positions. The most common protecting group is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. Other groups like carbobenzyloxy (Cbz) or benzyl (B1604629) (Bn) are also employed.

N-Alkylation: Direct alkylation at the N4 position can be achieved using alkyl halides. The reaction typically proceeds under basic conditions to deprotonate the amine, enhancing its nucleophilicity. researchgate.net Reductive amination with aldehydes or ketones is another effective method for introducing N-alkyl groups.

N1-Position Reactions: The N1 amide nitrogen is significantly less nucleophilic. Alkylation at this position requires stronger conditions, such as the use of a strong base like sodium hydride (NaH) to deprotonate the amide, followed by reaction with an electrophile. nih.gov This chemoselectivity allows for a stepwise derivatization of the piperazinone core.

Table 2: Conditions for N-Protection and N-Alkylation
PositionReactionTypical Reagents and ConditionsNotes
N4 (Amine)N-Protection(Boc)₂O, TEA, DCMMost common protection strategy for piperazinones.
N4 (Amine)N-AlkylationR-X, K₂CO₃, MeCNStandard alkylation of a secondary amine. researchgate.net
N4 (Amine)Reductive AminationAldehyde/Ketone, NaBH(OAc)₃Provides access to a wide range of N-substituents.
N1 (Amide)N-Alkylation1. NaH, THF; 2. R-XRequires a strong base to deprotonate the amide. nih.gov

Modifications at the Carbonyl Group

The amide carbonyl group at the C2 position is the least reactive electrophilic site in the molecule. Its modification generally requires powerful reagents and can lead to ring-opening or alteration of the core piperazinone structure.

Reduction: The most common transformation of the lactam carbonyl is its complete reduction to a methylene (B1212753) group (-CH₂-). This reaction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). chemicalbook.com This converts the (R)-6-(hydroxymethyl)piperazin-2-one scaffold into a chiral (R)-2-(hydroxymethyl)piperazine derivative, which is another valuable building block in medicinal chemistry. nih.gov

Thionation: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent, yielding a thioamide (thiolactam). This modification alters the electronic properties and hydrogen-bonding capabilities of the scaffold.

Synthesis of Complex Architectures Utilizing this compound as a Chiral Building Block

The trifunctional nature and inherent chirality of this compound make it an excellent starting material for constructing complex, biologically active molecules and combinatorial libraries. nih.govresearchgate.net Its rigid cyclic structure serves as a well-defined scaffold for orienting substituents in three-dimensional space.

This building block has been incorporated into a variety of larger molecular architectures. For instance, it can be used in the synthesis of constrained peptide mimetics, where the piperazinone core replaces a dipeptide unit to improve metabolic stability. An efficient method for synthesizing substituted 5-(hydroxymethyl)piperazin-2-ones has been established using Garner's aldehyde and chiral α-bromocarboxylic acids as versatile starting materials. nih.govresearchgate.net Furthermore, a practical synthesis of chiral 1-aryl-6-(hydroxymethyl)-2-ketopiperazines has been developed via an intramolecular 6-exo amide-epoxide cyclization, highlighting its utility in preparing drug-like molecules. acs.org The ability to selectively derivatize the two nitrogen atoms and the hydroxyl group allows for the systematic exploration of the chemical space around the core, which is a key strategy in modern drug discovery.

Mechanistic Insights into Biological Interactions of R 6 Hydroxymethyl Piperazin 2 One Derivatives

Role of Piperazinone Scaffolds in Modulating Biochemical Pathways

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in medicinal chemistry. mdpi.comtandfonline.comnih.gov This is due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas. tandfonline.comnih.govnih.gov The piperazinone scaffold, a derivative of piperazine featuring a ketone group, retains and builds upon the advantageous properties of the parent structure. Its utility in drug design stems from a combination of key physicochemical and structural features.

The two nitrogen atoms within the piperazine core can be readily functionalized, allowing for the introduction of various substituents to modulate pharmacological properties. nih.govresearchgate.net These nitrogen atoms, with their specific pKa values, can improve the pharmacokinetic profile of drug candidates, particularly their aqueous solubility and bioavailability. tandfonline.comnih.gov The piperazinone structure offers a degree of conformational rigidity, which can be crucial for precise orientation and high-affinity binding to a biological target. nih.govbenthamdirect.com

Piperazinone derivatives exert their biological effects by interacting with a multitude of proteins, including receptors and enzymes. researchgate.net They can act as agonists, antagonists, or modulators of various receptors, such as those for neurotransmitters like serotonin (B10506) and dopamine (B1211576). researchgate.netnih.gov The scaffold can also serve as a core structural element for enzyme inhibitors, with derivatives designed to bind to the active sites of enzymes and interfere with their catalytic function. researchgate.net For instance, piperazine-containing compounds have been developed as inhibitors of enzymes involved in microbial cell wall synthesis. researchgate.net The versatility of the piperazinone scaffold allows it to be incorporated into molecules that can modulate cellular signaling pathways, gene expression, and other fundamental biological processes implicated in disease. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Related Piperazinone Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For piperazinone derivatives, SAR studies have been instrumental in optimizing their potency, selectivity, and pharmacokinetic properties for various biological targets.

The affinity and selectivity of piperazinone derivatives for their biological targets are highly dependent on the nature and position of substituents on the piperazinone ring. nih.gov Research has shown that even minor modifications to the scaffold can lead to significant changes in biological activity. nih.govbenthamdirect.com

For example, in a series of piperazine derivatives targeting dopamine (D1 and D2) and serotonin (5-HT2) receptors, substitutions at the 6-position of a 1-piperazino-3-phenylindan core were found to confer affinity for both D1 and D2 receptors. nih.govdocumentsdelivered.com Specifically, 6-chloro or 6-fluoro substituted derivatives displayed a preference for D1 receptors. nih.govdocumentsdelivered.com Further modifications to the piperazine ring itself, such as the introduction of small substituents at the 2-position (e.g., methyl, dimethyl), were crucial for potent in vivo antagonism at both D1 and D2 receptors. nih.govdocumentsdelivered.com

In another study focusing on dual-target ligands for histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors, the replacement of a piperazine ring with a piperidine (B6355638) moiety dramatically increased affinity for the σ1R while not significantly affecting H3R affinity. nih.gov The length of the alkyl linker connecting the piperazine/piperidine core to another part of the molecule also influenced receptor affinity, particularly for the H3R, where extending the chain length decreased affinity. nih.gov The nature of the substituent on the aromatic ring attached to the piperazine nitrogen is also a key determinant of activity. For instance, in a series of coumarin-piperazine ligands targeting serotonin 5-HT1A receptors, compounds with a 2-chlorophenyl or 3-bromophenyl group on the piperazine ring exhibited exceptionally high affinity, comparable to the reference agonist 8-OH-DPAT. mdpi.com

These examples underscore the principle that the substituents on the piperazinone scaffold are not mere decorations but are critical elements that dictate the molecule's interaction with its biological target.

Table 1: Impact of Piperazine Ring Substitution on Receptor Binding Affinity (Ki in nM)

Compound Basic Moiety Target Receptor Binding Affinity (Ki, nM)
Compound 4 Piperazine hH3R 3.17
σ1R 1531
Compound 5 Piperidine hH3R 7.70
σ1R 3.64
Compound 11 Piperidine hH3R 6.2
σ1R 4.41
σ2R 67.9
Compound 13 Piperazine hH3R 37.8
σ1R 51.8
Compound 16 Piperazine hH3R 12.7
σ1R 37.8

Data sourced from reference nih.gov

Biological systems are inherently chiral, and as a result, the stereochemistry of a drug molecule can have a profound impact on its pharmacological activity. This principle of stereospecificity is highly relevant for piperazinone derivatives, where the presence of one or more chiral centers can lead to enantiomers with markedly different biological profiles. nih.gov

The differential activity between enantiomers arises from the fact that they can interact differently with the chiral environment of a protein's binding site. One enantiomer may fit optimally into the binding pocket, forming key interactions that lead to a potent biological response, while the other enantiomer may bind less effectively or not at all.

For example, in a series of dopamine D3 receptor ligands, the enantiomers of the most potent racemic compound exhibited significant differences in activity. documentsdelivered.com The (-)-enantiomer displayed higher affinity for both D2 and D3 receptors compared to its (+)-enantiomer. documentsdelivered.com Similarly, in studies of atypical antipsychotics based on a 1-piperazino-3-arylindan scaffold, the non-receptor-blocking enantiomers were found to be potent inhibitors of dopamine and norepinephrine (B1679862) uptake, a distinct activity from their receptor-blocking counterparts. nih.gov Research on chiral (piperazin-2-yl)methanol derivatives also highlighted the importance of stereochemistry for achieving high affinity for the σ1-receptor. researchgate.net The specific configuration of the substituents on the chiral piperazinone ring dictates the three-dimensional shape of the molecule, which in turn governs its ability to engage in specific, high-affinity interactions with its biological target.

(R)-6-(hydroxymethyl)piperazin-2-one as a Precursor for Biologically Relevant Molecules

The chiral building block this compound serves as a valuable starting material or key intermediate in the synthesis of more complex molecules with significant therapeutic potential. Its defined stereochemistry and reactive functional groups (hydroxyl and amine/amide) make it an attractive precursor for creating sophisticated molecular architectures.

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers. nih.gov As such, PI3K inhibitors have emerged as an important class of targeted cancer therapies. Several PI3K inhibitors feature heterocyclic scaffolds, including those based on piperazine or piperazinone cores. nih.gov

The piperazine moiety is often incorporated into PI3K inhibitors to enhance solubility and provide a point of attachment for other functional groups that can interact with the solvent-exposed region of the ATP-binding pocket of the enzyme. nih.gov For instance, in the development of potent and selective PI3K inhibitors, a solubilizing piperazine-based functionality was attached at the 6-position of a thienopyrimidine core. nih.gov In another study, a series of furo[2,3-d]pyrimidine-based compounds were designed as PI3K-α inhibitors, utilizing a piperazinyl linker to connect the core to other moieties. nih.gov While the specific use of this compound is not explicitly detailed in all public literature, its structure represents a key synthon that could be readily incorporated into such designs, with the hydroxymethyl group providing a handle for further chemical elaboration to optimize target engagement and pharmacokinetic properties.

The global health threats posed by infectious diseases like malaria and tuberculosis (TB) necessitate the continuous discovery of new therapeutic agents, particularly those with novel mechanisms of action to combat drug resistance. researchgate.net Piperazine and piperazinone-containing compounds have been actively investigated in this context. researchgate.netresearchgate.net

In the field of anti-tuberculosis research, piperazine derivatives have shown promise. nih.gov For example, benzothiazinone-piperazine hybrids have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis DNA gyrase, a crucial enzyme for bacterial survival. nih.gov One compound from this series demonstrated potent inhibition of the enzyme and moderate anti-tubercular activity with a good safety profile. nih.gov The piperazine moiety is a common feature in many compounds being explored for their anti-mycobacterial properties. researchgate.netresearchgate.net

Similarly, in antimalarial research, nitrogen-containing heterocycles, including piperazines, are recognized as important pharmacophoric features. researchgate.net The development of novel heterocyclic compounds is a key strategy in the search for effective treatments against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net The this compound scaffold, with its potential for diverse chemical modifications, represents a valuable starting point for the synthesis of compound libraries aimed at identifying new leads in the fight against these devastating infectious diseases.

Table 2: Investigational Piperazine Derivatives in Anti-Tuberculosis Research

Compound Series Target Key Findings Reference
Benzothiazinone-piperazine hybrids Mycobacterium tuberculosis DNA gyrase Compound 18 showed an IC50 of 0.51 µM in a DNA supercoiling assay and an anti-tubercular activity of 4.41 µM. nih.gov
Pyrazine-carbonyl-piperazine derivatives Mycobacterium tuberculosis H37Ra Several compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 µM. nih.gov

This table summarizes findings for related piperazine derivatives, highlighting the therapeutic potential of the scaffold.

General Applications in Medicinal Chemistry Research and Drug Discovery

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its significant contribution to the development of a wide array of therapeutic agents. researchgate.netnih.gov Its prevalence is due to the unique structural and physicochemical properties of the six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. nih.govmdpi.com This arrangement allows for versatile chemical modifications, enabling the fine-tuning of pharmacological and pharmacokinetic profiles. researchgate.netmdpi.com Derivatives of this compound are part of this extensive family, leveraging the core piperazine structure to create compounds with specific biological activities. The piperazine moiety often improves aqueous solubility and bioavailability, making it a favored building block in drug design. mdpi.comnih.gov

The structural versatility of the piperazine ring allows for the introduction of various substituents at the nitrogen atoms, which can significantly influence the compound's interaction with biological targets. researchgate.netresearchgate.net This adaptability has led to the incorporation of piperazine derivatives in drugs targeting a broad spectrum of diseases. nih.govresearchgate.net They are integral to the development of agents for the central nervous system (CNS), as well as for treating infectious diseases, cancer, and inflammatory conditions. researchgate.netnih.govontosight.ai

The this compound scaffold, in particular, offers specific advantages for creating diverse chemical libraries. The chiral center at the 6-position and the hydroxyl group provide opportunities for stereospecific interactions and further functionalization, making it a valuable starting point for generating novel drug candidates. researchgate.net

Diverse Pharmacological Activities

The piperazine nucleus is a key component in numerous compounds with a wide range of pharmacological effects. Its derivatives have been successfully developed into clinically effective drugs for various conditions. researchgate.netnih.gov The flexibility of the piperazine core allows medicinal chemists to design molecules that can interact with a multitude of biological receptors and enzymes. nih.gov

Key therapeutic areas where piperazine derivatives have shown significant promise include:

Central Nervous System (CNS) Disorders: Many piperazine derivatives exhibit activity on the CNS, leading to their use as antipsychotics, antidepressants, and anxiolytics. nih.gov Compounds like clozapine, vortioxetine, and buspirone (B1668070) are examples of successful CNS drugs incorporating the piperazine moiety. nih.gov

Antimicrobial Agents: The structural diversity of piperazine derivatives has been exploited to develop potent antibacterial, antifungal, and antiparasitic agents. researchgate.netresearchgate.netresearchgate.net They have shown efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net

Anticancer Agents: Certain piperazine derivatives have demonstrated significant anticancer properties. nih.govontosight.ai One of the most well-known examples is Imatinib, a blockbuster drug used to treat chronic myeloid leukemia and other cancers. mdpi.com

Anti-inflammatory and Antihistamine Effects: The piperazine scaffold is also found in molecules with anti-inflammatory and antihistamine properties. wisdomlib.orgnih.gov

Other Therapeutic Applications: The versatility of piperazine derivatives extends to antiviral, antidiabetic, antimalarial, and cardiovascular applications. nih.govmdpi.com

The wide range of biological activities associated with piperazine derivatives underscores their importance as a "privileged scaffold" in drug discovery. nih.gov The table below summarizes the diverse applications of this class of compounds.

Therapeutic AreaExamples of Pharmacological Activity
Central Nervous System Antipsychotic, Antidepressant, Anxiolytic, Cognition Enhancers nih.govnih.gov
Infectious Diseases Antibacterial, Antifungal, Antiviral, Antimalarial, Antiparasitic researchgate.netnih.govresearchgate.netacgpubs.org
Oncology Anticancer, Anti-proliferative nih.govmdpi.comontosight.ai
Inflammation & Immunology Anti-inflammatory, Antihistamine wisdomlib.orgnih.gov
Metabolic Disorders Antidiabetic nih.gov
Cardiovascular Diseases Antihypertensive wisdomlib.org

Role as a Privileged Scaffold in Drug Design

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The piperazine ring is considered one such scaffold due to its frequent appearance in successful drugs across different therapeutic areas. nih.gov

The utility of the piperazine moiety in drug design can be attributed to several key features:

Structural Rigidity and Flexibility: The chair conformation of the piperazine ring provides a degree of rigidity, which can be beneficial for specific receptor binding. At the same time, the nitrogen atoms serve as points for introducing flexible side chains, allowing for the exploration of chemical space. nih.gov

Synthetic Accessibility: Piperazine and its simple derivatives are readily available, and the chemistry for modifying the piperazine ring is well-established, facilitating the synthesis of large libraries of compounds for screening. mdpi.com

The this compound structure serves as a valuable building block for creating new chemical entities based on the piperazine scaffold. researchgate.net The inherent chirality and the presence of a hydroxyl group allow for the design of molecules with specific three-dimensional arrangements, which can lead to improved potency and selectivity for their biological targets.

The table below highlights some of the key marketed drugs that feature the piperazine scaffold, demonstrating its broad impact on modern medicine.

Drug NameTherapeutic Class
Imatinib Anticancer mdpi.com
Sildenafil Erectile Dysfunction mdpi.com
Clozapine Antipsychotic nih.gov
Vortioxetine Antidepressant nih.gov
Buspirone Anxiolytic nih.gov
Cetirizine Antihistamine
Vilazodone Antidepressant mdpi.com

The continued exploration of derivatives from scaffolds like this compound is a promising avenue for the discovery of next-generation therapeutics. researchgate.net

Analytical Methodologies for Characterization and Enantiopurity Determination of R 6 Hydroxymethyl Piperazin 2 One

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is indispensable for separating (R)-6-(hydroxymethyl)piperazin-2-one from its enantiomer, synthetic precursors, and potential impurities. High-performance liquid chromatography and gas chromatography are the primary methods utilized for these purposes.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) is crucial for chiral compounds, and chiral HPLC is a well-established and reliable technique for this analysis. heraldopenaccess.usmdpi.com This method involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase. The differential stability of these complexes results in different retention times for the (R) and (S) enantiomers, allowing for their quantification.

A typical HPLC method would involve the following parameters:

ParameterDescription
Column Chiralpak® AD-H or similar cellulose-based column
Mobile Phase A mixture of a non-polar solvent (e.g., hexane) and a polar alcohol (e.g., isopropanol (B130326) or ethanol)
Detection UV spectrophotometry, typically at a wavelength between 210-220 nm
Flow Rate 0.5 - 1.0 mL/min
Temperature Ambient or controlled (e.g., 25 °C)

The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram. The use of pure enantiomeric standards is typically required for peak identification and method validation. heraldopenaccess.us However, techniques coupling chiral HPLC with chiroptical detectors like Circular Dichroism (CD) can sometimes allow for ee determination without pure standards. heraldopenaccess.us

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for analyzing volatile compounds. hakon-art.com However, this compound possesses polar functional groups (hydroxyl, amide, and amine) that give it a high boiling point and low volatility, making it unsuitable for direct GC analysis. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. semanticscholar.orgoup.com

Common derivatization strategies involve reacting the active hydrogens of the -OH and -NH groups with a silylating or acylating agent. Perfluoroacylated derivatives are often used to enhance volatility and detection sensitivity. oup.com

Derivatization Process:

The compound is dissolved in an appropriate aprotic solvent.

A derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a perfluoroacylating agent like trifluoroacetic anhydride (B1165640) (TFAA), is added.

The mixture is heated to ensure the reaction goes to completion.

The resulting volatile derivative can then be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.netnih.gov

ParameterDescription
Column A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane)
Carrier Gas Helium
Injector Temp. 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Oven Program A temperature gradient, e.g., starting at 70°C and ramping to 250°C

This method is primarily used for purity assessment and to detect volatile impurities, rather than for enantiomeric separation, which requires a specific chiral GC column.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. nih.gov Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the piperazinone ring, the hydroxymethyl group, and the N-H protons.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule, including the carbonyl carbon at a characteristic downfield shift. lew.ro

The expected chemical shift assignments are summarized below (predicted for a solvent like DMSO-d₆):

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C=O (C-2)-~168-172
CH₂ (C-3)~3.0-3.2 (m)~45-48
NH (N-4)~7.5-8.0 (br s)-
CH₂ (C-5)~2.8-3.0 (m)~42-45
CH (C-6)~3.3-3.5 (m)~55-58
CH₂-OH~3.5-3.7 (m)~60-63
CH₂-OH~4.5-5.0 (t)-
NH (N-1)~7.0-7.5 (br s)-

Note: m = multiplet, br s = broad singlet, t = triplet. Actual chemical shifts and multiplicities can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. nih.gov For this compound (C₅H₁₀N₂O₂), the expected exact mass is 130.0742 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition. researchgate.net

Upon electron impact (EI) ionization, the molecule will form a molecular ion ([M]⁺•) and then break apart into characteristic fragment ions. The fragmentation pattern provides a fingerprint that helps confirm the structure.

Expected Fragmentation Pattern:

m/zFragmentDescription
130[C₅H₁₀N₂O₂]⁺•Molecular Ion (M⁺•)
112[C₅H₈N₂O]⁺•Loss of water (H₂O)
99[C₄H₇N₂O]⁺Loss of the hydroxymethyl radical (•CH₂OH)
70[C₃H₄NO]⁺Cleavage of the piperazinone ring
56[C₃H₆N]⁺Ring fragmentation

The analysis of these fragments allows for the verification of the different parts of the molecular structure, such as the piperazinone core and the hydroxymethyl substituent. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The presence of hydroxyl (-OH), amine (-NH), amide (-C=O), and C-N bonds can be readily confirmed by their distinct absorptions. pressbooks.publibretexts.org

Characteristic IR Absorption Bands:

Functional GroupBondWavenumber (cm⁻¹)Appearance
AlcoholO-H stretch3200-3500Broad, strong
Amine / AmideN-H stretch3100-3400Medium, sharp
Amide CarbonylC=O stretch1650-1690Strong, sharp
AlkaneC-H stretch2850-2960Medium-strong
Amine / AmideC-N stretch1180-1360Medium
AlcoholC-O stretch1050-1150Medium-strong

The combination of a strong, sharp carbonyl peak around 1670 cm⁻¹ and broad absorptions in the 3100-3500 cm⁻¹ region is highly indicative of the secondary amide and alcohol functional groups within the target structure. libretexts.org

Crystallographic Analysis for Solid-State Structure Elucidation (X-Ray Diffraction)

A thorough crystallographic analysis requires access to a published crystal structure of this compound. This would include critical data for a detailed discussion and for the generation of a data table, such as:

  • Crystal system (e.g., monoclinic, orthorhombic)
  • Space group
  • Unit cell dimensions (a, b, c, α, β, γ)
  • Key bond lengths and angles
  • Without these foundational experimental results, any attempt to generate the requested article would rely on speculation or data from structurally different compounds, thereby violating the core requirements of scientific accuracy and strict adherence to the specified subject matter. Further research and publication of the analytical characterization of this compound are needed before a comprehensive article on this topic can be written.

    Future Directions and Challenges in R 6 Hydroxymethyl Piperazin 2 One Research

    Development of Novel and Sustainable Synthetic Routes for Chiral Piperazinones

    The demand for enantiomerically pure piperazinones has spurred the development of innovative asymmetric catalytic methods to replace classical "chiral pool" techniques. dicp.ac.cn A significant advancement is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a direct and efficient route to chiral piperazin-2-ones with high yields and enantioselectivities (up to 90% ee). dicp.ac.cnrsc.org This method has demonstrated practical utility through successful gram-scale synthesis without loss of reactivity or enantioselectivity. dicp.ac.cn

    Other modern approaches include:

    Iridium-Catalyzed Hydrogenation : This method effectively synthesizes chiral piperazines from pyrazines activated by alkyl halides, yielding a wide range of products with up to 96% ee. acs.org

    One-Pot Cascade Reactions : A one-pot sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed to produce C3-substituted piperazin-2-ones with excellent enantiomeric excess (up to 96% ee). nih.gov This approach is notable for its efficiency, combining multiple steps without isolating intermediates. acs.org

    Automated Synthesis : Efficient synthesis of related 5-(hydroxymethyl)piperazin-2-ones has been achieved using automated synthesizers, which allow for safe and controlled preparation of key building blocks like chiral α-bromocarboxylic acids. researchgate.net

    Multicomponent Reactions : The use of amphoteric aziridine (B145994) aldehyde dimers in multicomponent reactions with functionalized isocyanides offers an efficient and highly diastereoselective pathway to a variety of chiral piperazinones. acs.org

    These strategies represent a move towards more atom-economical, scalable, and sustainable processes for producing complex chiral molecules. rsc.org

    Table 1: Comparison of Modern Synthetic Routes for Chiral Piperazinones
    Synthetic MethodCatalyst/Key ReagentKey FeaturesReported Enantiomeric Excess (ee)Source
    Asymmetric HydrogenationPalladium ComplexDirect hydrogenation of aromatic precursors; gram-scale applicability.Up to 90% dicp.ac.cn
    Asymmetric HydrogenationIridium ComplexActivation via alkyl halides; suitable for various substituted pyrazines.Up to 96% acs.org
    One-Pot Cascade ReactionQuinine-Derived Urea (B33335) (Organocatalyst)Sequential Knoevenagel/epoxidation/cyclization; high efficiency.Up to 96% nih.gov
    Multicomponent SynthesisAziridine Aldehyde DimersHigh diastereoselectivity; access to functionalized side chains.High acs.org

    Expanding the Scope of Derivatization for Enhanced Chemical and Biological Functionality

    The piperazinone core is a privileged scaffold in medicinal chemistry, and its value can be significantly enhanced through derivatization. dicp.ac.cnnih.gov Research is focused on developing robust methods to functionalize the piperazinone ring, creating libraries of compounds for screening and optimization.

    A key strategy involves post-Ugi functionalization, where an initial multicomponent reaction is followed by an acid-mediated cyclization and subsequent nucleophilic addition. acs.org This approach allows for the generation of a highly diversified library of piperazinones and has been used to access complex scaffolds like those similar to the marine natural product trans-dragmacidine C. acs.org

    Another major area is the direct C–H functionalization of the piperazine (B1678402) ring. mdpi.com Modern photoredox catalysis, using catalysts like Ir(ppy)₃, enables the direct arylation of piperazines, offering a streamlined alternative to traditional cross-coupling methods. mdpi.com Furthermore, the development of Silicon Amine Protocol (SLAP) and Tin Amine Protocol (SnAP) reagents provides access to diverse piperazines by allowing for the functionalization at the carbon atom through the cyclization of intermediate imines. mdpi.com

    These derivatization techniques are crucial for fine-tuning the physicochemical and pharmacological properties of the (R)-6-(hydroxymethyl)piperazin-2-one scaffold, enabling its adaptation for a wide range of biological targets. ontosight.airesearchgate.net For example, specific N-alkylation and N-arylation methods are routinely used to synthesize piperazine-containing drugs, highlighting the importance of these modifications. nih.gov

    Advanced Applications in Materials Science and Chiral Catalysis (non-medicinal applications)

    Beyond its traditional role in medicinal chemistry, the chiral nature of the piperazinone scaffold presents opportunities in non-medicinal fields such as materials science and asymmetric catalysis. Chiral piperazine derivatives have been successfully employed as organocatalysts. researchgate.net For instance, they have proven to be efficient catalysts in the Michael addition of aldehydes to nitroalkenes, producing products with good yields and high enantioselectivities. researchgate.net

    Furthermore, piperazine-based compounds have been conjugated to protein nanocages like ferritin to create targeted delivery systems, a concept that merges medicinal application with nanomaterials science. nih.gov

    Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

    In compound design, AI can be used for:

    Predictive Modeling : Statistical methods like logistic regression, similar to technology used in facial recognition, have been successfully used to predict which chemical groups are most likely to form chiral crystals. sciencedaily.com

    Generative Design : Deep learning and reinforcement learning architectures can design novel molecular structures with desired properties from the ground up. nih.gov These AI-based methods can explore vast chemical space to identify new motifs or optimize existing lead compounds. springernature.com

    Automated Synthesis : A significant future direction is the coupling of AI-driven design with fully automated, robotic synthesis platforms. nih.gov An "AI-Chemist" can manage the entire workflow from designing a chiral material to predicting its properties, fabricating it, and testing its performance, creating a closed loop for accelerated discovery. researchgate.net

    The integration of AI promises to shorten development timelines, reduce costs, and increase the success rate of discovering and synthesizing new chiral compounds and materials.

    Addressing Challenges in Enantiomeric Purity and Scale-Up Methodologies

    Two of the most significant hurdles in the development of chiral compounds are ensuring high enantiomeric purity and scaling the synthesis from the laboratory bench to industrial production.

    Scale-Up Methodologies : A synthetic route's practicality is ultimately determined by its scalability. Several of the novel synthetic methods for chiral piperazinones have been explicitly designed and tested for scalability. For example, the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols and the synthesis of orthogonally protected piperazines have been successfully demonstrated on the gram and multigram scale, respectively, without a drop in performance. dicp.ac.cnrsc.org The development of robust, high-yield reactions that avoid costly reagents or purification steps is paramount for industrial viability.

    Enantiomeric Purity : Achieving and confirming high enantiomeric purity is a critical challenge. Regulatory guidelines, such as those from the ICH, set stringent limits on the presence of the unwanted enantiomer (distomer), often requiring it to be below 0.15% of the main enantiomer. nih.gov This necessitates highly sensitive and accurate analytical methods. Advanced techniques like preparative liquid chromatography (LC), supercritical fluid chromatography (SFC), and chiral capillary electrophoresis (CE) are essential tools. nih.govnih.gov The development of these analytical methods is increasingly guided by Quality by Design (QbD) principles, which involve systematically understanding how method parameters affect performance to ensure robustness and reliability. nih.gov

    Future research will need to co-develop synthesis and purification processes, ensuring that enantiomerically pure this compound and its derivatives can be produced efficiently and economically at a large scale.

    Q & A

    Basic Research Questions

    Q. What are the recommended safety protocols for handling (R)-6-(hydroxymethyl)piperazin-2-one in laboratory settings?

    • Methodological Answer :

    • Personal Protection : Use nitrile gloves, chemical-resistant lab coats, and closed-toe shoes. Inspect gloves before use and dispose of contaminated gloves properly .
    • Ventilation : Work in a well-ventilated fume hood to avoid inhalation of vapors or mists. Electrostatic buildup should be prevented by grounding equipment .
    • Storage : Keep containers tightly sealed in dry, ventilated areas away from ignition sources. Reseal opened containers immediately and store upright to prevent leaks .
    • Spill Management : Collect spills using vacuum systems or non-sparking tools, and dispose of waste via licensed facilities in compliance with local regulations .

    Q. How can researchers synthesize this compound with high enantiomeric purity?

    • Methodological Answer :

    • Chiral Resolution : Utilize asymmetric synthesis techniques, such as enzymatic resolution or chiral auxiliaries, to favor the (R)-enantiomer. For example, patent methods for optically active derivatives suggest using stereoselective catalysts (e.g., Sharpless epoxidation or enzymatic hydrolysis) to enhance enantiomeric excess .
    • Purification : Employ chromatographic methods (e.g., chiral HPLC) or recrystallization with chiral solvents to isolate the target enantiomer. Monitor purity via polarimetry or NMR spectroscopy .

    Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

    • Methodological Answer :

    • Structural Confirmation : Use 1^1H/13^13C NMR to verify the hydroxymethyl and piperazin-2-one moieties. IR spectroscopy can confirm carbonyl (C=O) and hydroxyl (-OH) functional groups .
    • Purity Assessment : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Quantify impurities via reverse-phase HPLC with UV detection (λ = 210–260 nm) .

    Advanced Research Questions

    Q. How can molecular docking and molecular dynamics (MD) simulations be applied to study the interactions of this compound with biological targets?

    • Methodological Answer :

    • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock the compound into target binding pockets (e.g., mIDH1). Prioritize poses with favorable binding energies and hydrogen-bonding interactions with catalytic residues .
    • MD Simulations : Run 100-ns simulations in GROMACS or AMBER to assess stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction frequency. Validate results with free-energy calculations (MM/PBSA) .

    Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound derivatives?

    • Methodological Answer :

    • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) across labs. Include positive/negative controls to rule out batch variability .
    • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to identify trends. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate confounding variables .

    Q. How can quantitative structure-activity relationship (QSAR) models be optimized for this compound derivatives?

    • Methodological Answer :

    • Descriptor Selection : Compute electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), and hydrophobic (logP) descriptors using Gaussian or COSMO-RS .
    • Model Validation : Apply partial least squares (PLS) regression with cross-validation (k-fold) to avoid overfitting. Use external test sets to confirm predictive power (R2^2 > 0.7) .

    Key Data from Evidence

    • Molecular Weight : 177.2 g/mol (C9_9H11_{11}N3_3O) .
    • Stability : Stable under recommended storage conditions; incompatible with strong oxidizers .
    • Computational Insights : Pyridin-2-one scaffolds in part A enhance docking scores for mIDH1 inhibition .

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